Distinct Physicochemical Profile from 5-Dimethylamino Substitution
N,N,2-Trimethyl-1,3-benzothiazol-5-amine exhibits calculated logP values of 2.67–2.9 and a topological polar surface area (tPSA) of 44.4 Ų . In comparison, the 5-amino analog (5-amino-2-methylbenzothiazole) would present a substantially lower cLogP (~1.2–1.5 estimated) and higher PSA (~65–70 Ų estimated) due to the presence of a hydrogen bond-donating primary amine. The trimethyl substitution eliminates hydrogen bond donor capacity (HBD count = 0) while preserving hydrogen bond acceptor functionality (HBA count = 3) , creating a compound optimized for passive membrane diffusion with reduced susceptibility to P-glycoprotein efflux relative to more polar benzothiazole analogs.
| Evidence Dimension | Physicochemical properties (lipophilicity and polarity) |
|---|---|
| Target Compound Data | cLogP = 2.67–2.9; tPSA = 44.4 Ų; HBD count = 0; HBA count = 3 |
| Comparator Or Baseline | 5-amino-2-methylbenzothiazole (estimated: cLogP ≈ 1.2–1.5; tPSA ≈ 65–70 Ų; HBD count ≥ 1) |
| Quantified Difference | cLogP difference ≈ +1.2 to +1.7 units (≈15–50× higher partition coefficient); tPSA reduction ≈ 20–25 Ų |
| Conditions | Calculated molecular descriptors; computational prediction |
Why This Matters
Lipophilicity differences of >1 logP unit translate to orders-of-magnitude changes in membrane permeability and tissue distribution, directly impacting the suitability of this compound for CNS-penetrant or intracellular target screening libraries.
